[Ile34]-beta-Amyloid (25-34) is a modified peptide derived from the amyloid beta protein, specifically from the amino acid sequence corresponding to residues 25 to 34. This peptide has garnered attention in the scientific community due to its relevance in Alzheimer's disease research, particularly concerning amyloid plaque formation and neurotoxicity. The modification at position 34, where isoleucine replaces the original amino acid, plays a critical role in the peptide's structural and functional properties.
This compound is synthesized from the amyloid precursor protein through enzymatic cleavage by secretases. The specific segment of interest, beta-Amyloid (25-34), is a fragment of the longer amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The designations of these peptides are based on their amino acid sequences and lengths.
[Ile34]-beta-Amyloid (25-34) falls under the classification of neurotoxic peptides and amyloidogenic proteins. It is categorized within the broader family of beta-amyloid peptides, which are known for their propensity to aggregate into fibrils that contribute to neurodegenerative processes.
The synthesis of [Ile34]-beta-Amyloid (25-34) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of [Ile34]-beta-Amyloid (25-34) can be described by its sequence: Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Ile.
The primary chemical reactions involving [Ile34]-beta-Amyloid (25-34) include:
The mechanism by which [Ile34]-beta-Amyloid (25-34) exerts its effects involves:
Research indicates that even small oligomers derived from [Ile34]-beta-Amyloid (25-34) can have significant neurotoxic effects, leading to synaptic dysfunction.
[Ile34]-beta-Amyloid (25-34) serves multiple roles in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0